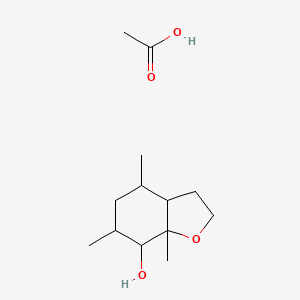
acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol is a complex organic compound with a unique structure that combines elements of acetic acid and a benzofuran derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid;3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl ester .
- 4,4,7a-trimethyl-3a,5,6,7-tetrahydro-3H-indene-1-carboxylic acid .
Uniqueness
Acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuran ring with acetic acid and multiple methyl groups makes it a versatile compound with diverse applications.
Propiedades
Número CAS |
89441-62-3 |
|---|---|
Fórmula molecular |
C13H24O4 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol |
InChI |
InChI=1S/C11H20O2.C2H4O2/c1-7-6-8(2)10(12)11(3)9(7)4-5-13-11;1-2(3)4/h7-10,12H,4-6H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
KWCBMDPRVVVYCS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C2(C1CCO2)C)O)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



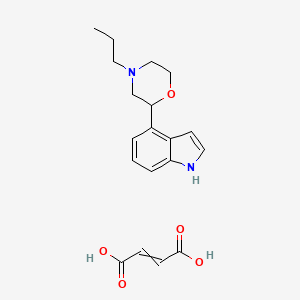


![2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-](/img/structure/B14387147.png)

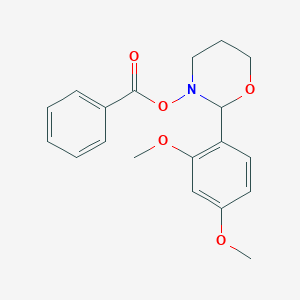
![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)
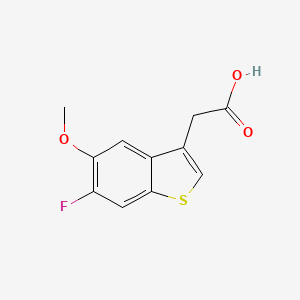
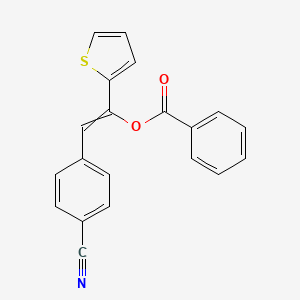
![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)

![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
